molecular formula C6H5BrF2N2O B1148743 2-Bromo-5-hydroxy-4-methoxybenzoic acid CAS No. 121936-68-3

2-Bromo-5-hydroxy-4-methoxybenzoic acid

Cat. No.: B1148743
CAS No.: 121936-68-3
M. Wt: 239.0175064
InChI Key:
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Description

2-Bromo-5-hydroxy-4-methoxybenzoic acid is a benzoic acid derivative with the molecular formula C8H7BrO4 and a molecular weight of 247.04 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to the benzene ring, making it a versatile intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-hydroxy-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are typically characterized by the compound’s ability to modulate the activity of these enzymes, either by inhibition or activation, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to alterations in gene expression related to cell proliferation and apoptosis. Additionally, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can result in changes in gene expression and subsequent cellular responses. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to cause sustained alterations in cellular functions, such as prolonged activation of stress response pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can become toxic, leading to adverse effects such as tissue damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical activities. These metabolic pathways can influence the overall effect of the compound on cellular functions and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters, and once inside, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. This distribution is crucial for its biochemical activity and localization .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial functions and oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid typically involves the bromination of 5-hydroxy-4-methoxybenzoic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is isolated by recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and subsequent purification steps, such as crystallization and filtration, is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-hydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Scientific Research Applications

2-Bromo-5-hydroxy-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxy-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Bromo-4-methoxybenzoic acid
  • 5-Bromo-2-hydroxybenzoic acid
  • 2-Bromo-5-methoxybenzoic acid

Comparison: 2-Bromo-5-hydroxy-4-methoxybenzoic acid is unique due to the presence of both a hydroxyl and a methoxy group on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Bromo-4-methoxybenzoic acid, it has an additional hydroxyl group that enhances its solubility and reactivity. Compared to 5-Bromo-2-hydroxybenzoic acid, it has a methoxy group that can influence its electronic properties and interactions with biological targets .

Properties

IUPAC Name

2-bromo-5-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHWIPQTBHQOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1 Kg of 2-bromo-5-hydroxy-4-methoxy benzaldehyde (B2) and 1.255 Kg of sulfamic acid were added with stirring into a mixture of 4.473 Kg of EtOAc and 8 L of water. The reaction mixture was stirred until all of the solid had dissolved. The reaction mixture was cooled to between −10 and 0° C. An aqueous solution of sodium chlorite was prepared by dissolving 505 g of sodium chlorite in 3 L of water. The sodium chlorite solution was added to the pre-cooled B2 solution at a rate that maintained the reaction temperature under 5° C. After the complete addition of sodium chlorite solution, the reaction mixture was stirred for another hour at 0° C. and was then allowed to warm up to room temperature. The reaction was monitored by TLC. After the TLC analysis showed completion of the reaction, the aqueous layer was separated. The aqueous layer was extracted with EtOAc (1.789 Kg) and the combined organic layer was transferred to another flask and EtOAc was removed by vacuum distillation at 40° C. 6.92 Kg of toluene was added at between 30 to 40° C., the slurry was cooled to between −10 to 0° C. and the precipitate was collected by filtration to give about 950 g (89% (yield) of 2-bromo-5-hydroxy-4-methoxy benzoic acid (B13). 1H NMR (CDCl3) δ 3.95 (3H, s, CH3), 7.22 (1H, s, CH), 7.46 (1H, s, CH).
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1 kg
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1.255 kg
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4.473 kg
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8 L
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505 g
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3 L
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